molecular formula C9H20N2O2 B15323865 Methyl 2-amino-4-(diethylamino)butanoate

Methyl 2-amino-4-(diethylamino)butanoate

Cat. No.: B15323865
M. Wt: 188.27 g/mol
InChI Key: UPXGUEBEFZRUPS-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(diethylamino)butanoate is an organic compound with the molecular formula C9H20N2O2. It is a derivative of butanoic acid, featuring both amino and diethylamino functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(diethylamino)butanoate typically involves the esterification of 2-amino-4-(diethylamino)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(diethylamino)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4-(diethylamino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(diethylamino)butanoate involves its interaction with specific molecular targets and pathways. The amino and diethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(dimethylamino)butanoate
  • Ethyl 4-(dimethylamino)butanoate
  • 4-(dimethylamino)butanoic acid

Uniqueness

Methyl 2-amino-4-(diethylamino)butanoate is unique due to the presence of both amino and diethylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of hydrophilicity and lipophilicity, making it suitable for specific applications in research and industry .

Biological Activity

Methyl 2-amino-4-(diethylamino)butanoate is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a diethylamino group. Its molecular formula is C9H18N2O2C_9H_{18}N_2O_2, and it features a butanoate backbone that enhances its solubility in biological systems. The structural configuration plays a crucial role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The diethylamino group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. Studies suggest that it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Antitumor Properties : There is emerging evidence suggesting that this compound may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegeneration where it may help mitigate neuronal damage.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against various pathogens. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 20 to 40 µM, comparable to standard antibiotics .
  • Antitumor Activity : In vitro assays conducted on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 50 µM. Further investigation into the mechanism indicated induction of apoptosis through caspase activation .
  • Neuroprotective Studies : Experimental models of oxidative stress showed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage in neuronal cells .

Data Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli (MIC: 20-40 µM)
AntitumorReduced cell viability in cancer cell lines (IC50 > 50 µM)
NeuroprotectiveDecreased ROS levels in neuronal models

Properties

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

methyl 2-amino-4-(diethylamino)butanoate

InChI

InChI=1S/C9H20N2O2/c1-4-11(5-2)7-6-8(10)9(12)13-3/h8H,4-7,10H2,1-3H3

InChI Key

UPXGUEBEFZRUPS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(C(=O)OC)N

Origin of Product

United States

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